4-[(E)-(4-butoxyphenyl)diazenyl]aniline
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Overview
Description
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a butoxy group attached to a phenyl ring, which is connected to an aniline group through an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves the diazotization of 4-butoxyaniline followed by azo coupling with aniline. The process can be summarized as follows:
Diazotization: 4-butoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is often carried out in continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The continuous flow synthesis involves the same diazotization and coupling steps but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[(E)-(4-butoxyphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as its use in biological studies or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- 4-[(E)-(4-ethoxyphenyl)diazenyl]aniline
Uniqueness
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific butoxy substituent, which imparts distinct physical and chemical properties compared to other similar azo compounds. The butoxy group influences the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in dye production and organic synthesis.
Biological Activity
4-[(E)-(4-butoxyphenyl)diazenyl]aniline, a member of the azo compound family, has garnered attention for its potential biological activities. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), are known for their diverse applications in fields such as dyes, pharmaceuticals, and materials science. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a butoxy group attached to a phenyl ring, which is further connected to an aniline moiety through an azo linkage. The presence of the butoxy group may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that various azo compounds exhibit significant antimicrobial properties. For this compound, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard microbiological assays.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of azo compounds has been extensively studied. Preliminary in vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These findings indicate that the compound may serve as a potential lead for developing new anticancer agents.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reduction to Active Metabolites : The azo group can undergo reduction in biological systems, generating amines that can interact with cellular targets.
- Intercalation with DNA : Some studies suggest that azo compounds can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several case studies have investigated the biological effects of similar azo compounds. For instance, a study on derivatives with varying alkyl chains demonstrated that longer chains enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes. This finding supports the hypothesis that structural modifications can significantly impact biological efficacy.
Properties
CAS No. |
254430-33-6 |
---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(4-butoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-12-20-16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-11H,2-3,12,17H2,1H3 |
InChI Key |
MBGVLUXPVVQTNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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